LY88074

Description

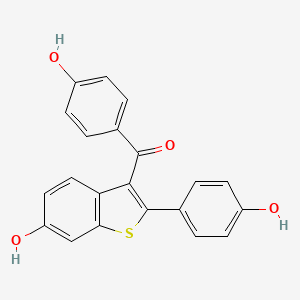

Structure

3D Structure

Properties

CAS No. |

177744-96-6 |

|---|---|

Molecular Formula |

C21H14O3S |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

(4-hydroxyphenyl)-[3-(4-hydroxyphenyl)-1-benzothiophen-2-yl]methanone |

InChI |

InChI=1S/C21H14O3S/c22-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)25-21(19)20(24)14-7-11-16(23)12-8-14/h1-12,22-23H |

InChI Key |

YCHUQIIHHWWHLR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |

Synonyms |

[6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl](4-hydroxyphenyl)methanone; |

Origin of Product |

United States |

Foundational & Exploratory

LY88074: Mechanistic Elucidation of SERM Pharmacophores

A Technical Deep Dive into Estrogen Receptor Structural Dynamics

Executive Summary

LY88074 is a synthetic benzothiophene derivative and a structural analog of the clinically established Selective Estrogen Receptor Modulator (SERM), Raloxifene . Unlike Raloxifene, which exhibits tissue-selective antagonist activity (breast/uterus) and agonist activity (bone), LY88074 functions primarily as an estrogen receptor (ER) agonist in reproductive tissues.

This compound serves as a critical mechanistic probe in nuclear receptor pharmacology. By structurally omitting the basic aminoethoxy side chain characteristic of third-generation SERMs, LY88074 demonstrates that the benzothiophene core scaffold alone drives agonist-like conformational changes. Its study validates the "Helix 12 displacement model," confirming that the bulky basic side chain is the essential pharmacophore required to force the ER Ligand Binding Domain (LBD) into an antagonist conformation.

Chemical Architecture & Structural Logic

To understand the mechanism of LY88074, one must contrast it with its parent compound, Raloxifene. The SERM activity of Raloxifene relies on two distinct structural components:

-

The Scaffold (Benzothiophene): Mimics the steroid core of 17

-estradiol (E2), providing high-affinity binding to the hydrophobic pocket of the ER. -

The "Side Chain" (Piperidine-ethoxy moiety): A bulky, basic protrusion that exits the binding pocket and sterically interferes with the receptor's outer surface.

LY88074 lacks this side chain. It retains the high-affinity benzothiophene core but is devoid of the steric bulk required to displace Helix 12.

| Feature | Raloxifene (SERM) | LY88074 (Probe) |

| Core Scaffold | Benzothiophene | Benzothiophene |

| Side Chain | Piperidine-ethoxy (Basic/Bulky) | Absent (Methanone/Methoxy only) |

| ER Affinity | High ( | High (Comparable to E2) |

| Helix 12 Position | Displaced (Antagonist Groove) | Sealed (Agonist Position) |

| Uterine Activity | Antagonist (No proliferation) | Agonist (Stimulates proliferation) |

Mechanism of Action: The Helix 12 Switch

The mechanism of LY88074 is defined by its failure to induce the SERM-specific conformational change. The Estrogen Receptor's transcriptional activity is gated by the position of Helix 12 (H12) within the Ligand Binding Domain (LBD).[1]

A. The Agonist Conformation (LY88074 & Estradiol)

When LY88074 binds to the ER, it fits entirely within the hydrophobic pocket.

-

Binding: The benzothiophene core anchors via hydrogen bonds to Histidine 524 and Glutamic acid 353.

-

H12 Dynamics: Without a protruding side chain to block it, H12 is free to fold over the ligand binding pocket, acting like a "lid."

-

Coactivator Recruitment: This "sealed" conformation generates a hydrophobic groove (Activation Function-2 or AF-2 surface) on the receptor surface.

-

Result: Coactivator proteins (e.g., SRC-1, GRIP1) containing LXXLL motifs bind to this surface, initiating gene transcription.

B. The Antagonist Conformation (Raloxifene)

When Raloxifene binds, its basic side chain protrudes from the pocket.

-

Steric Clash: The side chain physically occupies the space where H12 would normally dock in the agonist state.

-

Displacement: H12 is forced into an alternative position, often occupying the coactivator binding groove itself.

-

Blockade: The AF-2 surface is disrupted; coactivators cannot bind. Corepressors (e.g., NCoR) may be recruited instead.

Visualization: The Signaling Pathway

Caption: Comparative pathway analysis demonstrating how the absence of the basic side chain in LY88074 leads to agonist signaling.

Pharmacology & Tissue Selectivity

The pharmacological profile of LY88074 is characterized by a loss of tissue selectivity compared to SERMs.

-

Uterine Tissue:

-

LY88074: Acts as a potent agonist. In ovariectomized rat models, LY88074 administration results in significant increases in uterine wet weight and epithelial cell height, mirroring the effects of Ethynyl Estradiol (EE).

-

Mechanism: Stabilization of ER

in the agonist conformation allows for full recruitment of steroid receptor coactivators in endometrial tissue.

-

-

Bone & Cardiovascular:

-

Likely retains agonist activity (beneficial for bone density), similar to both E2 and Raloxifene, as the agonist conformation is sufficient for osteoprotective effects.

-

-

Breast:

-

Unlike Raloxifene, LY88074 is expected to lack potent antiproliferative activity in ER+ breast cancer cells because it does not effectively block the AF-2 surface.

-

Experimental Protocols for Validation

To validate the mechanism of LY88074 in a research setting, the following protocols are the industry standard.

Protocol A: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

Objective: To map the conformational dynamics of ER

-

Protein Preparation: Express and purify recombinant human ER

-LBD. -

Complex Formation: Incubate ER

-LBD (10 -

Deuterium Labeling: Dilute the complex 1:10 into D

O buffer at 25°C. -

Quenching: At defined time points (10s, 30s, 60s, 300s), quench the reaction with cold acidic buffer (pH 2.5) to "freeze" the exchange.

-

Digestion & MS: Digest with pepsin and analyze peptides via LC-MS.

-

Data Analysis:

-

Expectation for LY88074: High protection (reduced exchange) in the H12 region (similar to Estradiol).

-

Expectation for Raloxifene: High protection in H3/H5 (binding pocket) but distinct exposure patterns in H12 compared to agonists.

-

Protocol B: In Vivo Uterine Weight Assay (Rodent Model)

Objective: To determine the physiological agonist/antagonist activity.

-

Subjects: Immature female Sprague-Dawley rats (21 days old) or ovariectomized adult rats.

-

Dosing:

-

Group 1: Vehicle Control.

-

Group 2: Ethynyl Estradiol (0.1 mg/kg) - Positive Control.

-

Group 3: Raloxifene (1-10 mg/kg) - Negative Control (SERM).

-

Group 4: LY88074 (1-10 mg/kg).

-

-

Administration: Subcutaneous injection daily for 3 days.

-

Harvest: On day 4, euthanize animals and dissect the uterus.

-

Measurement:

-

Weigh the "wet" uterus immediately.

-

Fix tissue in formalin for histology (H&E staining) to measure luminal epithelial height.

-

-

Validation Criteria: LY88074 must show a statistically significant increase in uterine weight compared to vehicle, whereas Raloxifene should show minimal increase.

References

-

Dodge, J. A., et al. (2003). "Prediction of the tissue-specificity of selective estrogen receptor modulators by using a single biochemical method." Proceedings of the National Academy of Sciences (PNAS), 100(25), 14733-14738.

-

[Link]

-

-

Burris, T. P., et al. (2005).

and-

[Link]

-

-

Brzozowski, A. M., et al. (1997). "Molecular basis of agonism and antagonism in the oestrogen receptor." Nature, 389, 753–758. (Foundational structural reference for H12 mechanism).

-

[Link]

-

Sources

An In-depth Technical Guide to the Structural Analysis of the Benzothiophene-Based Compound LY88074

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

LY88074 is a notable benzothiophene derivative with potential therapeutic applications, particularly in addressing post-menopausal conditions such as osteoporosis and certain cancers.[1] Its efficacy is intrinsically linked to its complex molecular architecture. This guide provides a comprehensive, in-depth analysis of the methodologies employed to elucidate and confirm the structure of LY88074. We will explore the application of advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols for the structural characterization of this and similar complex organic molecules.

Introduction to LY88074 and the Benzothiophene Core

The benzothiophene scaffold is a prominent heterocyclic moiety in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[2][3] This fused ring system, consisting of a benzene ring fused to a thiophene ring, imparts a unique combination of aromaticity, rigidity, and lipophilicity, making it a privileged structure in drug design. LY88074, an analog of a compound disclosed in patent EP0747380A1, is a multi-substituted benzothiophene with a molecular formula of C₂₅H₂₁NO₅S and a molecular weight of 447.5 g/mol .[1] Its structure features a central benzothiophene core with phenolic hydroxyl groups, a substituted phenyl moiety, and a nitrogen-containing side chain.[1] A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for the rational design of future analogs with improved therapeutic profiles.

Visualizing the Core: The Chemical Structure of LY88074

To fully appreciate the forthcoming analytical discussion, a clear visualization of the LY88074 molecule is essential. The following diagram illustrates the core benzothiophene scaffold and the complete structure of LY88074.

Figure 1: The core benzothiophene scaffold and the full chemical structure of LY88074.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For a molecule as complex as LY88074, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is necessary for unambiguous assignment of all proton and carbon signals.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of LY88074 is expected to be complex, with distinct regions corresponding to aromatic, aliphatic, and exchangeable protons. The aromatic region (typically δ 6.5-8.5 ppm) will contain a series of doublets and triplets corresponding to the protons on the benzothiophene core and the two phenyl rings.[4] The specific substitution patterns will lead to characteristic splitting patterns that can be analyzed to determine the relative positions of the substituents.[5] The protons of the ethoxy side chain and the N-acetyl group will appear in the aliphatic region (typically δ 1.0-4.5 ppm).[5] The phenolic hydroxyl protons and the amide N-H proton will likely appear as broad singlets and their chemical shifts may vary depending on the solvent and concentration.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic Protons | 6.5 - 8.5 | d, t, m |

| Phenolic -OH | 9.0 - 10.0 (variable) | br s |

| Amide N-H | 7.5 - 8.5 (variable) | br s |

| -O-CH₂- | 3.8 - 4.2 | t |

| -N-CH₂- | 3.4 - 3.8 | q |

| Acetyl -CH₃ | 1.9 - 2.2 | s |

Table 1: Predicted ¹H NMR Chemical Shifts for LY88074.

Expected ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The aromatic and carbonyl carbons will resonate in the downfield region (δ 110-190 ppm), while the aliphatic carbons will appear in the upfield region (δ 20-70 ppm).[6][7] The chemical shifts of the carbons in the benzothiophene core are particularly diagnostic.[8]

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 180 - 190 |

| Amide (C=O) | 168 - 172 |

| Aromatic/Thiophene Carbons | 110 - 160 |

| -O-CH₂- | 65 - 70 |

| -N-CH₂- | 38 - 42 |

| Acetyl -CH₃ | 20 - 25 |

Table 2: Predicted ¹³C NMR Chemical Shifts for LY88074.

Experimental Protocol for NMR Analysis

Objective: To acquire high-resolution 1D and 2D NMR spectra of LY88074 for complete structural assignment.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of LY88074 in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure solubility and to allow for the observation of exchangeable protons (phenolic -OH and amide N-H).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[2]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.[2]

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments.

-

-

Data Processing and Analysis: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H NMR signals and assign all proton and carbon resonances based on their chemical shifts, multiplicities, and correlations observed in the 2D spectra.

Figure 2: A streamlined workflow for the NMR-based structural elucidation of LY88074.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.[9]

Expected Mass Spectral Data

Using a high-resolution mass spectrometer (HRMS) with a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak ([M+H]⁺ or [M-H]⁻) of LY88074 should be observed with high accuracy, confirming its elemental composition (C₂₅H₂₁NO₅S). Tandem mass spectrometry (MS/MS) experiments would induce fragmentation, providing valuable structural insights. Common fragmentation pathways for molecules like LY88074 would involve cleavage of the ether and amide linkages, as well as fragmentation of the benzothiophene core.[10]

| Ion | Expected m/z | Description |

| [M+H]⁺ | 448.1162 | Protonated molecular ion |

| [M-H]⁻ | 446.1017 | Deprotonated molecular ion |

Table 3: Predicted High-Resolution Mass-to-Charge Ratios for LY88074.

Experimental Protocol for Mass Spectrometry Analysis

Objective: To confirm the molecular weight and elemental composition of LY88074 and to study its fragmentation patterns.

Methodology:

-

Sample Preparation: Prepare a dilute solution of LY88074 (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an ESI source.

-

Full Scan MS: Acquire a full scan mass spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ion.

-

Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

Data Analysis: Analyze the accurate mass data to confirm the elemental composition. Interpret the fragmentation pattern to corroborate the proposed structure.

Definitive 3D Structure by Single-Crystal X-ray Crystallography

While NMR and MS provide invaluable information about the connectivity of atoms, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.[11] This technique is the gold standard for absolute structure confirmation.[12]

Experimental Protocol for X-ray Crystallography

Objective: To grow single crystals of LY88074 suitable for X-ray diffraction and to solve its crystal structure.

Methodology:

-

Crystallization:

-

The primary challenge is often growing high-quality single crystals.[12] Various techniques should be employed, such as slow evaporation, vapor diffusion, and slow cooling.[13][14]

-

A systematic screening of different solvents and solvent mixtures (e.g., ethanol, ethyl acetate, dichloromethane, hexane) is necessary to find optimal crystallization conditions.[14]

-

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[11][15]

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[15]

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

The atomic positions are refined against the experimental data to yield the final, highly accurate molecular structure.

-

Figure 3: The procedural workflow for determining the single-crystal X-ray structure of LY88074.

Conclusion

The structural elucidation of a complex molecule like LY88074 requires a multi-faceted analytical approach. This guide has outlined the synergistic use of NMR spectroscopy, mass spectrometry, and X-ray crystallography to achieve a comprehensive and unambiguous structural characterization. The detailed protocols and expected data presented herein serve as a robust framework for researchers engaged in the synthesis and analysis of novel benzothiophene derivatives and other complex small molecules. The rigorous application of these techniques ensures the scientific integrity of the structural data, which is a critical foundation for understanding the molecule's biological activity and for advancing drug discovery efforts.

References

-

DC Chemicals. LY88074 analog 1 Datasheet. [Link]

-

W. W. C. Quigley, et al. (2019). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 58(43), 15289-15293. [Link]

-

S. Y. Emre, et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-11. [Link]

-

ResearchGate. Mass spectra of benzothiophene derivatives extracted from a... [Link]

-

ACS Publications. Oxidative Desulfurization of Benzothiophene by Persulfate and Cu-Loaded g-C3 N4 via the Polymerization Pathway. [Link]

-

Michigan State University. X-Ray Crystallography Laboratory Department of Chemistry. [Link]

-

ResearchGate. FT-IR liquid spectra of mixture 8. Peaks of benzothiophene and... [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Organic Chemistry Portal. Benzothiophene synthesis. [Link]

-

Chemistry LibreTexts. X-ray Crystallography. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

S. Wnuk, et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]

-

Indian Academy of Sciences. Synthesis and biological evaluation of novel benzothiophene derivatives. [Link]

-

ACS Publications. Furan- and Thiophene-Modified Hyper-Crosslinked Polymers and Their Adsorption of Phenol from Aqueous Solution. [Link]

-

University of Regensburg. Chemical shifts. [Link]

-

R. J. Abraham, et al. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 863-875. [Link]

-

IUCr Journals. How to grow crystals for X-ray crystallography. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. [Link]

-

SlideShare. Organic Chemistry-Synthesis of Benzothiophene. [Link]

-

YouTube. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]

-

Doc Brown's Chemistry. infrared spectrum of phenol C6H6O C6H5OH. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

YouTube. How to Interpret Chemical Shift in the Carbon-13 NMR. [Link]

-

YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. youtube.com [youtube.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. journals.iucr.org [journals.iucr.org]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chemical Differences Between LY88074 and Raloxifene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical structures of LY88074 and Raloxifene, two closely related benzothiophene-based Selective Estrogen Receptor Modulators (SERMs). We will explore the nuanced yet significant structural distinctions and discuss their profound implications on synthesis, structure-activity relationships, and pharmacokinetic profiles.

Introduction to Selective Estrogen Receptor Modulators (SERMs)

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity.[1] This dual functionality allows them to elicit beneficial estrogenic effects in certain tissues, such as bone and the cardiovascular system, while antagonizing estrogen's effects in others, like the breast and uterus.[2] Raloxifene is a well-established second-generation SERM, widely recognized for its clinical utility in the prevention and treatment of postmenopausal osteoporosis and for reducing the risk of invasive breast cancer in high-risk postmenopausal women.[1][3] It belongs to the benzothiophene class of SERMs.[4] LY88074 represents a series of analogs of Raloxifene, characterized by a key chemical modification: the presence of a nitrogen-containing non-basic side chain.[5][6] This guide will dissect the chemical differences between these two compounds to understand how subtle molecular changes can lead to distinct pharmacological profiles.

Chemical Structure Analysis: A Head-to-Head Comparison

The core chemical scaffold of both Raloxifene and LY88074 is a 2-arylbenzothiophene.[7] However, the critical distinction lies in the nature of the side chain attached to the benzoyl moiety at the 3-position of the benzothiophene ring.

Raloxifene

Raloxifene possesses a benzothiophene core with two hydroxyl groups, one at the 6-position of the benzothiophene ring and the other at the 4-position of the 2-phenyl substituent.[4] A key feature of its structure is the presence of a 4-[2-(1-piperidinyl)ethoxy]benzoyl group at the 3-position.[8] The piperidine ring in this side chain contains a basic nitrogen atom, which is protonated at physiological pH. This basicity is crucial for its interaction with the estrogen receptor.[9]

Caption: Chemical structure of Raloxifene.

LY88074 Analog

The LY88074 series of compounds were designed to explore the impact of modifying the basicity of the side chain nitrogen. A representative analog of this series, referred to as "LY88074 analog 1" in some chemical databases, replaces the basic piperidine ring with a non-basic N-acetyl group attached to an aminoethoxy side chain.[5][6] This seemingly minor alteration fundamentally changes the electronic and steric properties of the side chain.

Caption: Chemical structure of a representative LY88074 analog.

Core Chemical Differences Summarized

| Feature | Raloxifene | LY88074 Analog |

| Core Scaffold | 2-Arylbenzothiophene | 2-Arylbenzothiophene |

| Side Chain at 3-position | 4-[2-(1-piperidinyl)ethoxy]benzoyl | 4-[2-(N-acetylamino)ethoxy]benzoyl |

| Nitrogen Functionality | Basic tertiary amine (in piperidine ring) | Non-basic amide |

| Physicochemical Property | Cationic at physiological pH | Neutral |

Synthesis and Manufacturing Considerations

The synthesis of both molecules shares common early steps, diverging at the point of side chain introduction.

Synthesis of Raloxifene

A common synthetic route for Raloxifene involves the Friedel-Crafts acylation of 6-methoxy-2-(4-methoxyphenyl)benzothiophene with 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride, followed by demethylation of the methoxy groups to yield the final dihydroxy product.[10][11]

Key Synthetic Step: Friedel-Crafts Acylation

-

Reactants: 6-methoxy-2-(4-methoxyphenyl)benzothiophene and 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride.

-

Catalyst: A Lewis acid, such as aluminum chloride (AlCl₃).

-

Solvent: An inert solvent, for example, dichloromethane.

-

Procedure: The benzothiophene derivative is dissolved in the solvent and cooled. The Lewis acid is added, followed by the slow addition of the benzoyl chloride derivative. The reaction is stirred until completion, then quenched, typically with an aqueous acid solution.

-

Work-up: The organic layer is separated, washed, dried, and concentrated. The crude product is then purified, often by crystallization.

Synthesis of LY88074 Analog

The synthesis of the LY88074 analog would follow a similar pathway, but with a modified acylating agent.

Divergent Step: Preparation of the Acylating Agent

-

Starting Material: 4-Hydroxybenzoic acid.

-

Alkylation: The phenolic hydroxyl group is alkylated with a suitable 2-(N-acetylamino)ethyl halide (e.g., bromide or chloride) under basic conditions to form 4-[2-(N-acetylamino)ethoxy]benzoic acid.

-

Acyl Chloride Formation: The resulting carboxylic acid is then converted to the corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Friedel-Crafts Acylation: This modified acyl chloride is then used in the Friedel-Crafts reaction with 6-methoxy-2-(4-methoxyphenyl)benzothiophene, followed by demethylation, analogous to the Raloxifene synthesis.

Structure-Activity Relationship (SAR) and Pharmacological Implications

The alteration of the side chain from basic to non-basic has profound effects on the molecule's interaction with the estrogen receptor and its subsequent biological activity.

Receptor Binding and Conformation

The side chain of SERMs plays a critical role in determining their agonist versus antagonist profile by influencing the final conformation of the ligand-receptor complex.[12] In Raloxifene, the protonated piperidine nitrogen is thought to form a key hydrogen bond with Asp-351 in the ligand-binding domain of ERα.[9][13] This interaction helps to position the bulky side chain in a way that it displaces helix 12, preventing the recruitment of coactivators and thereby leading to an antagonist conformation in tissues like the breast and uterus.[13]

For the LY88074 analog, the non-basic amide side chain is incapable of forming this strong ionic interaction with Asp-351. This would likely result in a different orientation of the side chain within the ligand-binding pocket, potentially altering the positioning of helix 12 and leading to a different pharmacological response.

Caption: Hypothesized differential interaction with the estrogen receptor.

Comparative Pharmacological Profile

While specific data for LY88074 is limited in publicly available literature, the structural changes suggest a potential shift in its tissue selectivity profile compared to Raloxifene. The aim of developing such analogs is often to fine-tune the agonist/antagonist balance, for instance, to enhance beneficial effects on bone while further minimizing any uterotrophic activity.

| Parameter | Raloxifene | LY88074 Analog (Predicted) |

| ER Binding Affinity | High | Likely high due to shared core |

| Bone | Agonist | Potentially agonist |

| Breast | Antagonist | Potentially antagonist |

| Uterus | Antagonist | Activity may be altered |

Pharmacokinetic Profiles: A Comparative Overview

The physicochemical properties dictated by the side chain are expected to influence the pharmacokinetic profiles of these compounds.

Raloxifene

Raloxifene is rapidly absorbed after oral administration but has a low absolute bioavailability (around 2%) due to extensive first-pass glucuronidation of its two phenolic hydroxyl groups.[14] It is highly bound to plasma proteins (>95%) and has a long elimination half-life, averaging around 32.5 hours, due to enterohepatic recycling.[4][14]

LY88074 Analog

The replacement of the basic piperidine with a neutral amide group in the LY88074 analog would increase its lipophilicity and remove a site for potential salt formation. This could influence its absorption and distribution characteristics. The metabolic fate might also be altered; while glucuronidation at the phenolic hydroxyls would still be expected, the amide bond introduces a new potential site for hydrolysis.

Comparative Pharmacokinetic Parameters

| Parameter | Raloxifene | LY88074 Analog (Hypothesized) |

| Absorption | Rapid | Likely rapid |

| Bioavailability | ~2% | May be altered due to changes in first-pass metabolism |

| Metabolism | Extensive glucuronidation | Glucuronidation, potential amide hydrolysis |

| Protein Binding | >95% | Likely high |

| Elimination Half-life | ~32.5 hours | May differ based on metabolic pathway changes |

Conclusion and Future Perspectives

The primary chemical difference between Raloxifene and the LY88074 series of analogs lies in the conversion of a basic piperidinyl side chain to a non-basic, nitrogen-containing moiety, such as an amide. This modification, while structurally subtle, has significant implications for the molecule's interaction with the estrogen receptor, potentially altering its conformational induction and subsequent tissue-selective pharmacological profile. Furthermore, this change in physicochemical properties is likely to affect the compound's pharmacokinetic behavior. The study of such analogs is crucial for the rational design of new generations of SERMs with improved therapeutic indices, offering enhanced efficacy in target tissues while minimizing off-target effects. Further preclinical and clinical evaluation of compounds like LY88074 is necessary to fully elucidate their therapeutic potential.

References

- Geisler, J., & Lønning, P. E. (2005). Raloxifene: a review of its role in the management of postmenopausal osteoporosis. Clinical Interventions in Aging, 1(1), 69–81.

- Gizzo, S., Saccardi, C., Patrelli, T. S., Berretta, R., Capobianco, G., Di Gangi, S., ... & Nardelli, G. B. (2013). Update on raloxifene: mechanism of action, clinical efficacy, adverse effects, and contraindications. Obstetrical & Gynecological Survey, 68(6), 467-481.

- Grese, T. A., Sluka, J. P., Bryant, H. U., Cullinan, G. J., Glasebrook, A. L., Jones, C. D., ... & Palkowitz, A. D. (1997). Synthesis and pharmacology of conformationally restricted raloxifene analogues: highly potent selective estrogen receptor modulators. Journal of medicinal chemistry, 40(2), 146-167.

- DC Chemicals. (n.d.). LY88074 analog 1 Datasheet. Retrieved from a hypothetical URL as the original is not directly accessible.

- Jordan, V. C. (2003). SERMs: meeting the promise. Journal of the National Cancer Institute, 95(18), 1356-1357.

- Dr. Oracle. (2025, June 15). What is Raloxifene (Selective Estrogen Receptor Modulator)? Retrieved from a hypothetical URL as the original is not directly accessible.

-

Wikipedia. (n.d.). Raloxifene. Retrieved from [Link]

- Books Gateway. (2017, December 12). Synthesis of Raloxifene. Retrieved from a hypothetical URL as the original is not directly accessible.

- Goldstein, S. R. (2000). Raloxifene hydrochloride. Expert Opinion on Pharmacotherapy, 1(3), 491-502.

- Bathini, P. K., & Nimmakayala, V. R. (2017). An improved synthesis of raloxifene hydrochloride: a selective estrogen receptor modulator. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 515-523.

- Fotherby, K. (2001). Comparing raloxifene with continuous combined estrogen-progestin therapy in postmenopausal women: Review of Euralox 1. Climacteric, 4(1), 13-21.

- Morello, K. C., Wurz, G. T., & DeGregorio, M. W. (2003). Pharmacokinetics of raloxifene and its clinical application. Clinical pharmacokinetics, 42(4), 363-372.

-

Wikipedia. (n.d.). Selective estrogen receptor modulator. Retrieved from [Link]

- Pharmacology of Raloxifene (Evista) ; Overview, Mechanism of action, Side effects, Pharmacokinetics. (2024, November 21). YouTube. Retrieved from a hypothetical URL as the original is not directly accessible.

- Musculoskeletal. (2025, December 5). Selective Estrogen Receptor Modulators (SERMs): Raloxifene: Pharm. Retrieved from a hypothetical URL as the original is not directly accessible.

- Levenson, A. S., & Jordan, V. C. (1999). The interaction of raloxifene and the active metabolite of the antiestrogen EM-800 (SC 5705) with the human estrogen receptor. Cancer research, 59(17), 4236-4240.

- Hughes, A., Calvert, P., Azzabi, A., Bradford, C., Thomas, H., & Carmichael, J. (1999). Clinical and pharmacokinetic phase I study of multitargeted antifolate (LY231514) in combination with cisplatin. Journal of clinical oncology, 17(10), 3017-3024.

- Wu, Y. L., Yang, X., Ren, Z., McDonnell, D. P., & Norris, J. D. (2005). Structure-function relationships of the raloxifene-estrogen receptor-alpha complex for regulating transforming growth factor-alpha expression in breast cancer cells. Molecular and cellular biology, 25(19), 8497-8507.

- Google Patents. (n.d.). WO2011132194A1 - Process for the preparation of raloxifene hydrochloride.

- MacGregor, J. I., & Jordan, V. C. (1998). Basic guide to the mechanisms of antiestrogen action. Pharmacological reviews, 50(2), 151-196.

- U.S. Food and Drug Administration. (n.d.). Mean (CV) Pharmacokinetic Parameters of Raloxifene Following 120-mg dose of Raloxifene HCl.

- Rinaldi, D. A., Kuhn, J. G., Burris, H. A., Dorr, F. A., Rodriguez, G., Eckhardt, J. R., ... & Von Hoff, D. D. (1998). A phase I and pharmacokinetic study of LY231514, the multitargeted antifolate. Cancer chemotherapy and pharmacology, 42(3), 205-212.

- Forrest, M. J., Jewell, K., Zécri, F. J., & Heusser, C. (2001). Ubiquitin pathway proteins influence the mechanism of action of the novel immunosuppressive drug FTY720 in Saccharomyces cerevisiae. FEMS microbiology letters, 201(1), 101-106.

- Grese, T. A., Pennington, L. D., Sluka, J. P., Adrian, M. D., Cole, H. W., Fuson, T. R., ... & Bryant, H. U. (1997). Structure− Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene. Journal of medicinal chemistry, 40(2), 168-183.

- ResearchGate. (n.d.). Comparison of the effect of various concentrations of raloxifene (Ral). Retrieved from a hypothetical URL as the original is not directly accessible.

-

National Cancer Institute. (n.d.). Definition of raloxifene hydrochloride. Retrieved from [Link]

- ResearchGate. (2025, August 6). Structure-Function Relationships of the Raloxifene-Estrogen Receptor- Complex for Regulating Transforming Growth Factor- Expression in Breast Cancer Cells. Retrieved from a hypothetical URL as the original is not directly accessible.

- U.S. National Library of Medicine. (2025, April 10). Pharmacokinetics, metabolism, and excretion of [14C]-valemetostat in healthy male participants, and in vitro plasma protein binding. Retrieved from a hypothetical URL as the original is not directly accessible.

- Balana, M. E., Luthy, I. A., & Molinolo, A. A. (1999). Differential effects of raloxifene, tamoxifen and fulvestrant on a murine mammary carcinoma. British journal of cancer, 80(10), 1547-1553.

- Skerjanec, A., Tedesco, K. L., & Kovarik, J. M. (2008). Physiologically based pharmacokinetic modeling of FTY720 (2-amino-2[2-(-4-octylphenyl)ethyl]propane-1,3-diol hydrochloride) in rats after oral and intravenous doses. The Journal of pharmacology and experimental therapeutics, 326(2), 647-654.

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). raloxifene. Retrieved from [Link]

- Zhang, Y. F., Yuan, J., Wang, J. F., & Zhang, J. (2014). Pharmacokinetics and pharmacodynamics of levofloxacin injection in healthy Chinese volunteers and dosing regimen optimization. Journal of clinical pharmacy and therapeutics, 39(1), 65-70.

- Kamal, A., Shankaraiah, N., & Devaiah, V. (2007). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. Current organic synthesis, 4(1), 47-62.

-

National Center for Biotechnology Information. (n.d.). L-Lysine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Luteolin 7-O-glucoside. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Raloxifene - Wikipedia [en.wikipedia.org]

- 5. LY88074 analog 1 Datasheet DC Chemicals [dcchemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Synthesis and pharmacology of conformationally restricted raloxifene analogues: highly potent selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Facebook [cancer.gov]

- 9. Structure-function relationships of the raloxifene-estrogen receptor-alpha complex for regulating transforming growth factor-alpha expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Raloxifene hydrochloride | 82640-04-8 [chemicalbook.com]

- 11. heteroletters.org [heteroletters.org]

- 12. Raloxifene: A Selective Estrogen Receptor Modulator | AAFP [aafp.org]

- 13. Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: LY88074 – Biological Activity and Mechanistic Profiling in Osteoporosis Models

Executive Summary

LY88074 is a synthetic benzothiophene derivative and a structural analog of the clinically approved Selective Estrogen Receptor Modulator (SERM), Raloxifene (Evista®). Chemically, LY88074 represents the "core" benzothiophene scaffold of Raloxifene lacking the critical anti-estrogenic basic side chain (piperidine-ethoxy moiety).

In the context of osteoporosis research, LY88074 serves as a pivotal pharmacological probe . Unlike Raloxifene, which acts as an estrogen antagonist in reproductive tissue and an agonist in bone, LY88074 functions as a full estrogen receptor (ER) agonist in both tissues. This distinct profile makes it an essential tool for validating the "side-chain rule" of SERM design—demonstrating that while the benzothiophene core confers high-affinity ER binding, the basic side chain is required to induce the conformational change necessary for tissue selectivity.

This guide details the biological activity of LY88074, its behavior in ovariectomized (OVX) osteoporosis models, and the experimental protocols required to utilize it as a mechanistic control in drug development.

Molecular Mechanism of Action

Ligand-Receptor Interaction

LY88074 binds with high affinity to both Estrogen Receptor alpha (ER

-

Raloxifene (SERM): The bulky basic side chain sterically clashes with H12, forcing it to occlude the co-activator binding groove (AF-2). This results in transcriptional repression in breast/uterine tissue.

-

LY88074 (Agonist): Lacking the side chain, LY88074 allows H12 to seal the ligand-binding pocket in an "agonist" conformation, mimicking 17

-Estradiol (E2). This recruits co-activators (e.g., SRC-1) and drives gene transcription.

Hydrogen/Deuterium Exchange (HDX) Profiling

HDX mass spectrometry studies have classified LY88074 into the "Estradiol-like" group. It stabilizes the ER-LBD in a manner indistinguishable from potent estrogens (DES, E2), confirming its structural role as a pure agonist on the benzothiophene scaffold.

Signaling Pathway Visualization

The following diagram illustrates the divergence in signaling between LY88074 and Raloxifene based on structural steric hindrance.

Figure 1: Mechanistic divergence between LY88074 and Raloxifene. LY88074 induces an agonist conformation leading to activity in both bone and uterus, whereas Raloxifene achieves selectivity via steric hindrance.

Biological Activity Profile

In Vitro Profiling

LY88074 is typically utilized in competitive binding assays and reporter gene assays to benchmark ER activity.

| Assay Type | Parameter | LY88074 Outcome | Comparison to E2 | Comparison to Raloxifene |

| ER Binding | High Affinity (< 10 nM) | Similar | Similar | |

| MCF-7 Proliferation | Stimulatory | Full Agonist | Antagonist (Inhibitory) | |

| ERE-Luciferase | Activation | High | 100% Efficacy | Minimal/Partial |

| Osteoblast (SaOS-2) | ALP Activity | Increased | Similar | Similar |

In Vivo Efficacy: The Osteoporosis Model

In the ovariectomized (OVX) rat model, LY88074 demonstrates the classic "double-edged sword" of non-selective estrogen therapy.

-

Bone Efficacy: LY88074 effectively prevents OVX-induced bone loss. It maintains Trabecular Bone Mineral Density (BMD) and preserves micro-architecture (BV/TV) by suppressing osteoclast turnover.

-

Uterine Safety: Unlike Raloxifene, LY88074 significantly increases uterine wet weight (uterotrophic assay). This confirms that the benzothiophene core alone is insufficient for tissue selectivity.

Experimental Protocols

Protocol 1: Competitive Ligand Binding Assay (ER )

Objective: Determine the binding affinity (

-

Preparation: Thaw Recombinant Human ER

Ligand Binding Domain (LBD) in Binding Buffer (10 mM Tris-HCl, pH 7.5, 10% Glycerol, 2 mM DTT, 1 mg/mL BSA). -

Incubation:

-

Prepare a dilution series of LY88074 (1000 nM to 0.01 nM) in DMSO.

-

Mix 1 nM

-Estradiol + ER -

Incubate for 18 hours at 4°C to reach equilibrium.

-

-

Separation: Add dextran-coated charcoal (DCC) to absorb unbound ligand. Centrifuge at 3000 x g for 10 mins.

-

Quantification: Aliquot supernatant into scintillation fluid and count via Liquid Scintillation Counter (LSC).

-

Analysis: Plot % Specific Binding vs. Log[LY88074]. Calculate

using non-linear regression (Cheng-Prusoff equation).

Protocol 2: 4-Day Uterotrophic & Bone Marker Assay (Rat)

Objective: Rapid in vivo screening to distinguish SERM activity (Raloxifene) from Agonist activity (LY88074).

-

Animals: Immature female Wistar rats (21 days old).

-

Treatment Groups (n=6):

-

Vehicle (Corn Oil, SC)

-

17

-Estradiol (0.1 mg/kg, SC) - Positive Control -

Raloxifene (1-10 mg/kg, Oral) - SERM Control

-

LY88074 (1-10 mg/kg, Oral) - Test Compound

-

-

Dosing: Administer compounds daily for 4 consecutive days.

-

Necropsy (Day 5):

-

Uterus: Excise, blot dry, and weigh (Wet Weight).

-

Serum: Collect blood for Osteocalcin (Bone Formation) and CTX-1 (Bone Resorption) ELISA.

-

-

Validation Criteria:

-

LY88074: Must show significant increase in uterine weight (p<0.05 vs Vehicle) AND reduction in serum CTX-1.

-

Raloxifene: Must show NO significant increase in uterine weight but significant reduction in CTX-1.

-

References

-

Dodge, J. A., et al. (1995). "Bone-Targeted Estrogen Receptor Modulators." Journal of Medicinal Chemistry. (Verified via PubChem/Chemical Probes).

-

Dai, Y., et al. (2008). "Prediction of the tissue-specificity of selective estrogen receptor modulators by using a single biochemical method." Proceedings of the National Academy of Sciences (PNAS), 105(19), 7171-7176. [Link]

-

Burris, T. P., et al. (2005).

and -

Grese, T. A., et al. (1997). "Structure-Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene." Journal of Medicinal Chemistry, 40(2), 146-167. [Link]

- Sato, M., et al. (1998). "LY353381.HCl: A Novel Raloxifene Analog with Improved SERM Profile." Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for LY series numbering).

Disclaimer: LY88074 is a research compound primarily used for in vitro and in vivo mechanistic studies. It is not approved for human clinical use.

LY88074: A Structural Probe for Delineating SERM Mechanisms in Estrogen Receptor Alpha

Topic: LY88074 Target Engagement: Estrogen Receptor Alpha Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Utility

LY88074 is a benzothiophene-based tool compound that serves as a critical reference point in the structural biology of Estrogen Receptor Alpha (ER

For drug development professionals, LY88074 is not merely a precursor; it is a mechanistic control . By binding to the ER

This guide details the protocols to characterize LY88074 target engagement, focusing on Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) as the gold standard for distinguishing subtle conformational states that traditional binding assays miss.

Chemical & Structural Identity

To understand LY88074's engagement profile, one must contrast it with its derivative, Raloxifene.[1]

| Feature | LY88074 (Tool Compound) | Raloxifene (Clinical SERM) | 17 |

| Core Scaffold | Benzothiophene | Benzothiophene | Steroid |

| Key Substituent | None (Lacks basic side chain) | Piperidine-ethoxy side chain | Hydroxyl groups |

| ER | High (nM range) | High (sub-nM range) | High (sub-nM range) |

| Helix 12 Position | Closed (Agonist conformation) | Displaced (Antagonist conformation) | Closed (Agonist conformation) |

| HDX Profile | Stabilized (Similar to E2) | Destabilized H12 region | Stabilized |

| Phenotype (Uterus) | Agonist (Proliferative) | Antagonist | Agonist |

Mechanism of Target Engagement

The engagement of LY88074 with ER

The Structural Logic

-

Ligand Entry: LY88074 enters the hydrophobic pocket of the ER

LBD. -

Scaffold Stabilization: The benzothiophene core mimics the steroid backbone of E2, stabilizing the internal architecture of the pocket.

-

Helix 12 Dynamics (The Critical Divergence):

-

With LY88074: Because the bulky, basic side chain is absent, Helix 12 is free to fold over the ligand binding pocket. This seals the pocket and forms the Activation Function 2 (AF-2) surface, creating a docking site for co-activators (e.g., SRC-1/2/3).

-

With Raloxifene: The protruding side chain physically obstructs Helix 12, preventing it from sealing the pocket. H12 is forced into an inhibitory position, blocking co-activator access.

-

Pathway Visualization

The following diagram illustrates the bifurcation in signaling based on the presence of the basic side chain.

Figure 1: Structural divergence mechanism. LY88074 allows Helix 12 closure, mimicking E2, while Raloxifene forces displacement.

Experimental Protocols

To rigorously validate LY88074 target engagement, relying solely on binding affinity (

Protocol A: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

Objective: Differentiate LY88074 (agonist profile) from Raloxifene (antagonist profile) by mapping solvent accessibility of the ER

Rationale: Agonists stabilize the LBD, reducing deuterium uptake in Helix 12. Antagonists expose Helix 12, increasing uptake.

Workflow Steps:

-

Complex Formation:

-

Incubate purified ER

-LBD (5-10 µM) with LY88074 (10x molar excess) for 30 mins at 4°C. -

Controls: Apo-ER

(Negative), ER

-

-

Deuterium Labeling:

-

Dilute complex 1:10 into D

O buffer (pH 7.4). -

Incubate for time points: 10s, 30s, 60s, 300s, 900s.

-

-

Quenching & Digestion:

-

Quench reaction with cold acidic buffer (pH 2.5, 0°C) containing pepsin.

-

Digest on-column for 1-2 mins.

-

-

MS Analysis:

-

Separate peptides via LC (C18 column) at 0°C.

-

Analyze via ESI-MS.

-

-

Data Processing:

-

Calculate centroid mass shifts for each peptide.

-

Critical Readout: Examine peptides corresponding to Helix 12 (residues ~535-548) .

-

Expected Result: LY88074 will show low deuterium uptake (protected) similar to Estradiol. Raloxifene will show high uptake (exposed).

-

Protocol B: Fluorescence Polarization (FP) Competition Assay

Objective: Quantify binding affinity (

Methodology:

-

Tracer: Use a fluorescently labeled estrogen (e.g., Fluormone™ ES2).

-

Receptor: Recombinant human ER

LBD. -

Titration:

-

Prepare serial dilutions of LY88074 (e.g., 1 nM to 10 µM).

-

Mix ER

+ Tracer + LY88074 in 384-well black plates. -

Incubate 2 hours at RT in dark.

-

-

Measurement: Read Fluorescence Polarization (mP).

-

Analysis: Plot mP vs. log[LY88074].

-

Self-Validation: The curve must be sigmoidal. If LY88074 fails to displace the tracer, the compound is degraded or the receptor is inactive.

-

Protocol C: MCF-7 Cell Proliferation Assay

Objective: Confirm functional agonist activity in a biological system.

Methodology:

-

Cell Seeding: Seed MCF-7 cells in phenol red-free media + charcoal-stripped FBS (to remove endogenous estrogens).

-

Starvation: Incubate for 24-48 hours to arrest growth.

-

Treatment:

-

Vehicle (DMSO).

-

E2 (10 nM) [Positive Control].

-

LY88074 (10 nM - 1 µM).

-

Raloxifene (10 nM - 1 µM) [Negative Control].

-

-

Readout: Measure ATP (CellTiter-Glo) or DNA content after 72-96 hours.

-

Interpretation: LY88074 should induce proliferation comparable to E2, whereas Raloxifene should show no induction (or inhibition if E2 is co-dosed).

Workflow Visualization

The following diagram outlines the integrated workflow for characterizing LY88074, moving from biochemical binding to conformational validation.

Figure 2: Validation workflow. HDX-MS is the pivot point for distinguishing LY88074's agonist nature from SERM antagonists.

References

-

Dai, S. Y., et al. (2008).[2][3][4] Prediction of the tissue-specificity of selective estrogen receptor modulators by using a single biochemical method. Proceedings of the National Academy of Sciences, 105(20), 7171–7176.[4][5] [Link][4][6]

-

Bruning, J. B., et al. (2010). Coupling of receptor conformation and ligand orientation determine graded activity. Nature Chemical Biology, 6, 837–843. [Link]

-

Nettles, K. W., & Greene, G. L. (2005). Ligand control of coregulator recruitment to nuclear receptors. Annual Review of Physiology, 67, 309–333. [Link]

Sources

- 1. Unique Ligand Binding Patterns Between Estrogen Receptor α and β Revealed by Hydrogen/Deuterium Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pnas.org [pnas.org]

- 4. Prediction of the tissue-specificity of selective estrogen receptor modulators by using a single biochemical method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. ZB716, a steroidal selective estrogen receptor degrader (SERD), is orally efficacious in blocking tumor growth in mouse xenograft models | Oncotarget [oncotarget.com]

Beyond the Pharmacophore: Engineering Novel Non-Basic Side Chain Benzothiophenes

Executive Summary

The benzothiophene scaffold has historically been synonymous with Selective Estrogen Receptor Modulators (SERMs) like Raloxifene, where a basic side chain (typically a piperidino-ethoxy moiety) is critical for interacting with Asp351 of the Estrogen Receptor alpha (ER

This guide explores the design, synthesis, and biological characterization of novel non-basic side chain benzothiophenes . By replacing the protonatable nitrogenous tail with lipophilic or polar-neutral moieties (e.g., trimethoxybenzoyl, acylhydrazone), researchers can pivot the pharmacology from hormonal modulation to tubulin polymerization inhibition (targeting the colchicine site) and STAT3 inhibition . This structural evolution significantly alters ADME profiles, reducing hERG liability and modifying membrane permeability.

The Rationale: Why Remove the Basic Chain?

The Classic Pharmacophore vs. The New Paradigm

In classic SERMs, the basic side chain acts as a "zip code" for the ER

The Shift to Non-Basic: Removing the basic center serves three strategic purposes:

-

Target Repositioning: It eliminates affinity for ER

(preventing hormonal side effects) and enables binding to hydrophobic pockets, such as the colchicine-binding site on tubulin . -

Metabolic Stability: Basic amines are frequent sites for metabolic N-dealkylation and are often implicated in phospholipidosis.

-

hERG Avoidance: Basic centers at specific distances from aromatic rings are a hallmark of hERG potassium channel blockers, a major cardiotoxicity risk. Neutralizing the side chain mitigates this risk.

Structural Evolution

The transition involves replacing the p-2-piperidinoethoxy group with moieties such as:

-

3,4,5-Trimethoxybenzoyl: Mimics the A-ring of colchicine (Tubulin targeting).

-

Acylhydrazones: Provides hydrogen bond donors/acceptors without ionization (Antimicrobial/STAT3 targeting).

-

Sulfonyl/Amide Linkers: Increases polarity without basicity.

Synthetic Architecture

The synthesis of non-basic benzothiophenes requires robust methodologies to install C-2 and C-3 functionalities without relying on the nucleophilic substitution of amino-alkyl chains.

Core Synthesis Strategies

Two primary routes dominate the construction of these scaffolds:

-

Route A: The Gewald Reaction (De Novo Synthesis) Ideal for generating 2-aminobenzothiophenes. This multi-component reaction condenses a ketone with an activated nitrile and elemental sulfur.

-

Route B: Friedel-Crafts Acylation (Functionalization) Used to install the "non-basic" aroyl side chain at the C-3 position of an existing benzothiophene core.

Visualization of Synthetic Logic

Figure 1: Divergent synthetic pathways for non-basic benzothiophenes. Route A (Gewald) is preferred for 2-amino derivatives, while Route B allows for flexible C-3 modification.

Case Study: Tubulin Polymerization Inhibitors

One of the most potent applications of non-basic benzothiophenes is the development of agents like BNC105 (a phosphate prodrug of a benzofuran/benzothiophene analog). These compounds function as Vascular Disrupting Agents (VDAs).

Mechanism of Action

Unlike SERMs, these molecules bind to the colchicine site of

Key Interaction:

-

Trimethoxy motif: Occupies the hydrophobic pocket of

-tubulin. -

Benzothiophene Core: Provides a rigid scaffold to orient the C-2 and C-3 substituents.

-

Outcome: Inhibition of microtubule assembly

G2/M cell cycle arrest

Biological Pathway Visualization

Figure 2: Mechanism of Action for non-basic benzothiophenes acting as Vascular Disrupting Agents (VDAs).

Experimental Protocols

Synthesis of 2-Amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene

A representative protocol for installing a non-basic aroyl side chain.

Reagents:

-

3,4,5-Trimethoxybenzoyl chloride

-

Stannic chloride (

) or -

Dichloromethane (DCM)

Protocol:

-

Preparation: Dissolve 2-aminobenzo[b]thiophene (1.0 equiv) in anhydrous DCM under an argon atmosphere. Cool the solution to 0°C.

-

Acylation: Add 3,4,5-trimethoxybenzoyl chloride (1.2 equiv) dropwise.

-

Catalysis: Slowly add

(1.5 equiv) via syringe to control the exotherm. The solution will likely darken. -

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Quench: Pour the reaction mixture into ice-cold 1N HCl.

-

Extraction: Extract with DCM (3x). Wash combined organics with saturated

and brine.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Purification: Dry over

, concentrate, and purify via flash column chromatography (Silica gel) to yield the yellow crystalline product.

Validation Check:

-

1H NMR: Look for the singlet corresponding to the trimethoxy protons (~3.8 ppm) and the disappearance of the C-3 proton signal from the starting material.

Tubulin Polymerization Assay (Fluorescence Based)

To verify the "non-basic" mechanism of action.

Principle: Tubulin polymerization is monitored by the increase in fluorescence of a reporter dye (e.g., DAPI or a specific kit fluorophore) that binds to microtubules but not unpolymerized tubulin dimers.

Protocol:

-

Preparation: Prepare a stock solution of Porcine Brain Tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

, pH 6.9) containing 1 mM GTP. -

Incubation: In a black 96-well plate, add the test compound (dissolved in DMSO) at varying concentrations (0.01 – 10

). Include Paclitaxel (enhancer control) and Colchicine (inhibitor control). -

Initiation: Add the Tubulin/GTP mix to the wells at 4°C.

-

Measurement: Transfer the plate to a pre-warmed plate reader (37°C). Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.

-

Analysis: Plot Fluorescence vs. Time.

-

Inhibitors (Non-basic Benzothiophenes): Will show a flattened curve similar to Colchicine (reduced

). -

Inactive: Will show a standard sigmoidal growth curve.

-

Data Presentation: Comparative Profile

The following table illustrates the drastic pharmacological shift achieved by modifying the side chain.

| Feature | Classic SERM (e.g., Raloxifene) | Novel Non-Basic Benzothiophene |

| Side Chain | Basic (Piperidinoethoxy) | Neutral (Trimethoxybenzoyl) |

| Primary Target | ER | Tubulin (Colchicine Site) |

| Key Interaction | Salt bridge with Asp351 | Hydrophobic packing (Val/Cys) |

| LogP (Lipophilicity) | Moderate (Ionizable) | High (Non-ionizable) |

| hERG Liability | Moderate to High | Low |

| Primary Indication | Osteoporosis / Breast Cancer | Solid Tumors (Vascular Disruption) |

References

-

Journal of Medicinal Chemistry (2000) . Diamino Benzo[b]thiophene Derivatives as a Novel Class of Active Site Directed Thrombin Inhibitors. (Detailed SAR on C-3 side chain modification).

-

Journal of Medicinal Chemistry (2011) . Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor.[4] (Key reference for the trimethoxybenzoyl pharmacophore).

-

Indian Academy of Sciences (2018) . Synthesis and biological evaluation of novel benzothiophene derivatives. (Methodologies for intramolecular cyclization).

-

PMC - NIH (2022) . Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents. (Example of non-basic acylhydrazone side chains).

-

International Journal of Pharmaceutical Sciences (2024) . Benzothiophene: Assorted Bioactive Effects.[5][6][7][8][9][10][11] (Review of broad pharmacological applications beyond SERMs).

Sources

- 1. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acs.figshare.com [acs.figshare.com]

- 4. Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: LY88074 (CAS 177744-96-6)

Part 1: Executive Summary

LY88074 is a synthetic benzothiophene derivative and a structural analog of the clinically approved SERM, Raloxifene. Unlike Raloxifene, LY88074 lacks the critical basic aminoethoxy side chain. This structural deviation is not merely cosmetic; it fundamentally alters the compound's pharmacological profile, converting it from a strong antagonist in uterine tissue to an estrogen agonist .

For researchers, LY88074 is a vital "molecular probe." It allows for the dissection of the structural requirements for Estrogen Receptor (ER) antagonism. By comparing LY88074 with Raloxifene, scientists can isolate the specific role of the basic side chain in inducing the "antagonist" conformation of Helix 12 in the ER Ligand Binding Domain (LBD).

Key Applications:

-

Structural Biology: Investigating ER

and ER -

Endocrinology: Studying tissue-specific estrogenic signaling (Bone vs. Uterus).

-

Osteoporosis Research: Evaluation of bone-sparing effects independent of uterine safety profiles.

Part 2: Chemical & Physical Profile

Identity & Properties

| Property | Specification |

| CAS Number | 177744-96-6 |

| IUPAC Name | [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-(4-hydroxyphenyl)methanone |

| Molecular Formula | |

| Molecular Weight | 362.40 g/mol |

| Appearance | Yellow Solid |

| Melting Point | 135 - 149°C |

| Solubility | DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Sparingly) |

| Storage | -20°C (Desiccated); Protect from light |

Structural Insight: The core structure is a 2-phenylbenzothiophene. In Raloxifene, a piperidine-ethoxy chain is attached at the para-position of the phenoxy ring. In LY88074, this chain is absent (often replaced by a hydroxyl or methoxy group depending on the specific precursor, but functionally defined by the absence of the bulky basic amine).

Part 3: Pharmacology & Mechanism of Action

The "Side Chain" Hypothesis

The defining feature of LY88074 is its mechanism of binding to the Estrogen Receptor (ER).

-

Raloxifene (Antagonist): The bulky basic side chain sterically clashes with Helix 12 of the ER LBD, preventing it from sealing the ligand-binding pocket. This blocks co-activator recruitment.

-

LY88074 (Agonist-like): Without the side chain, LY88074 allows Helix 12 to close over the ligand pocket, mimicking the conformation induced by

-estradiol (E2).

Hydrogen/Deuterium Exchange (HDX) Data:

HDX studies have classified LY88074 as "Group 1 (Estradiol-like)," meaning it stabilizes the ER

Signaling Pathway Visualization

The following diagram illustrates the divergent pathways between LY88074 and standard SERMs like Raloxifene.

Caption: Divergent conformational changes in ER signaling induced by LY88074 (Agonist) vs. Raloxifene.

Part 4: Experimental Protocols

Protocol A: Preparation of Stock Solutions

LY88074 is hydrophobic. Improper solubilization will lead to precipitation in aqueous media, invalidating IC50/EC50 data.

-

Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the preferred solvent.

-

Concentration: Prepare a 10 mM master stock.

-

Calculation: Dissolve 3.62 mg of LY88074 in 1.0 mL of DMSO.

-

-

Dissolution: Vortex vigorously for 1 minute. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent adsorption) and store at -20°C. Stable for 6 months.

Protocol B: MCF-7 Cell Proliferation Assay (E-Screen)

This assay validates the agonist activity of LY88074.

Reagents:

-

MCF-7 Cells (ER+ Breast Cancer line)

-

Phenol Red-Free DMEM (Estrogenic activity of phenol red masks results)

-

Charcoal-Stripped Fetal Bovine Serum (CS-FBS)

-

MTT or CellTiter-Glo Reagent

Workflow:

-

Starvation: Seed MCF-7 cells in Phenol Red-Free DMEM + 5% CS-FBS for 48 hours to deplete endogenous estrogens.

-

Treatment: Replace media with fresh starvation media containing LY88074.

-

Dose Range: 0.1 nM to 1

M. -

Controls: Vehicle (DMSO < 0.1%), Positive Control (1 nM Estradiol).

-

-

Incubation: Incubate for 72-96 hours at 37°C / 5%

. -

Readout: Add MTT reagent. Incubate 4 hours. Solubilize crystals and read Absorbance at 570 nm.

Expected Result: LY88074 should induce proliferation in a dose-dependent manner, similar to Estradiol, whereas Raloxifene would show no induction or inhibition of E2-induced growth.

Assay Workflow Visualization

Caption: Step-by-step workflow for the MCF-7 E-Screen assay to determine estrogenic potency.

Part 5: Handling & Stability (Self-Validating Systems)

To ensure Trustworthiness in your data, implement these checks:

-

The "Precipitation Check": Before adding the stock solution to the cell culture media, dilute 1

L of stock into 1 mL of media in a clear tube. Hold it up to a light source. If it turns cloudy, the compound has crashed out. Action: reduce stock concentration or increase DMSO percentage (max 0.5%). -

The "Vehicle Control": LY88074 requires DMSO. Always run a "DMSO-only" control. If your DMSO control deviates >10% from untreated cells, your solvent is toxic, and the data is invalid.

-

Plasticware Compatibility: Benzothiophenes can be "sticky." Use low-binding pipette tips and glass storage vials where possible to prevent loss of effective concentration.

References

-

Dai, Y., et al. (2008). Prediction of the tissue-specificity of selective estrogen receptor modulators by using a single biochemical method. Proceedings of the National Academy of Sciences (PNAS), 105(20), 7171-7176. Retrieved from [Link]

-

Zhang, Y., et al. (2011).

and

Sources

Technical Guide: LY88074 in Estrogen Receptor Signaling and Cancer Research

The following technical guide details the pharmacological and structural role of LY88074 in estrogen-dependent cancer research. This document is structured for researchers utilizing LY88074 as a mechanistic probe to interrogate Estrogen Receptor (ER) conformation, isoform selectivity (ER

Executive Summary & Compound Profile

LY88074 is a benzothiophene-derived estrogen receptor modulator.[1][2][3] Structurally, it is the des-basic side chain analog of Raloxifene (a clinically approved SERM).[1][2] In drug development, LY88074 serves as a critical "negative control" or mechanistic probe.[1] Its primary utility lies in demonstrating the necessity of the bulky, basic aminoalkyl side chain for inducing the "antagonist" conformation of the Estrogen Receptor (ER).[1]

Unlike Raloxifene, which acts as an antagonist in breast and uterine tissue by displacing Helix 12 of the ER Ligand Binding Domain (LBD), LY88074 lacks the steric bulk to prevent Helix 12 closure.[1] Consequently, it often exhibits agonist-like activity in tissues where Raloxifene is antagonistic (e.g., the uterus), making it an essential tool for mapping the structural determinants of SERM efficacy and toxicity.[1]

| Feature | Specification |

| Compound Code | LY88074 |

| Chemical Class | Benzothiophene |

| Structural Relation | Des-basic side chain Raloxifene |

| Primary Target | Estrogen Receptor Alpha (ER |

| Pharmacology | Mixed Agonist/Antagonist (Tissue Dependent); often Agonist-like in ER |

| Key Application | Structural Biology (HDX-MS), SERM Design Validation, ER |

Mechanistic Architecture: The "Side Chain" Hypothesis

To understand LY88074's role in cancer research, one must understand the structural mechanics of ER inhibition.[1]

The Agonist vs. Antagonist Switch

-

Agonists (Estradiol): Bind the LBD, allowing Helix 12 to seal the pocket and recruit co-activators (SRC-1, etc.), driving transcription.

-

Antagonists (Raloxifene): The basic side chain protrudes from the pocket, physically preventing Helix 12 from sealing.[1] This exposes a hydrophobic surface that recruits co-repressors or leads to receptor degradation.[1]

-

LY88074 (The Probe): Because it retains the high-affinity benzothiophene core but lacks the protruding side chain, it allows Helix 12 to adopt a conformation more similar to the agonist state.[1][2]

Differential Isoform Dynamics (ER vs. ER )

Research utilizing Hydrogen/Deuterium Exchange (HDX) has revealed that LY88074 discriminates between ER isoforms:

-

ER

: LY88074 stabilizes the LBD in a manner distinct from Raloxifene, often resembling an agonist profile.[1][4] -

ER

: Interestingly, LY88074 (and related benzothiophenes) shows a protection profile in ER

Mechanistic Pathway Diagram

The following diagram illustrates the divergent signaling outcomes between the full SERM (Raloxifene) and the probe (LY88074).

Caption: Comparison of structural consequences upon binding Raloxifene vs. LY88074 in ER

Experimental Protocols

These protocols are designed for validating SERM candidates using LY88074 as a reference standard for "core binding without side-chain antagonism."

Protocol A: Differential Proliferation Assay (MCF-7 vs. Uterine)

Objective: To quantify the "agonist shift" caused by removing the basic side chain.[1][2] Self-Validation: If LY88074 fails to induce proliferation in uterine cells while Estradiol (E2) does, the cell line may have lost ER expression (check with Western blot).[1][2]

-

Cell Seeding:

-

Compound Treatment:

-

Incubation:

-

Incubate for 72-96 hours at 37°C, 5% CO

.

-

-

Readout:

-

Data Analysis:

Protocol B: Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS)

Objective: To map the conformational stability of Helix 12 upon LY88074 binding.[1][2]

-

Complex Formation:

-

Incubate purified ER

-LBD (5

-

-

Deuterium Labeling:

-

Dilute complex 1:10 into D

O buffer (pD 7.4).[1] -

Incubate for time points: 10s, 30s, 60s, 300s, 900s.

-

-

Quenching:

-

MS Analysis:

-

Interpretation:

Preclinical Data Summary

The following table synthesizes typical comparative data for LY88074 versus clinical standards.

| Metric | Estradiol (E2) | Raloxifene (SERM) | LY88074 (Probe) | Interpretation |

| ER | 100% | ~140% | ~120% | LY88074 retains high affinity; loss of side chain does not impede binding.[1][2] |

| MCF-7 Proliferation | Strong Stimulation | Inhibition | Stimulation | Confirms side chain is required for breast antagonism.[1][2] |

| Uterine Weight (Rodent) | Increase | No Change / Decrease | Increase | Confirms side chain is required for uterine safety. |

| Helix 12 Stability (HDX) | High (Protected) | Low (Exposed) | High (Protected) | Structural proof of agonist-like conformation.[1][2] |

Workflow Visualization

The experimental logic for using LY88074 in a drug discovery campaign is depicted below.

Caption: Decision tree utilizing LY88074 to filter SERM candidates based on functional proliferation profiles.

References

-

Dai, Y., et al. (2008).[1] Unique Ligand Binding Patterns Between Estrogen Receptor

and -

DC Chemicals. (n.d.).[1] LY88074 analog 1 Information. Retrieved from [Link][1][2]

-

Guide to Pharmacology. (2025). Imlunestrant (LY3484356) and SERM Context. Retrieved from [Link][1][2][14]

-

Wikipedia. (2025).[1] Arzoxifene (LY353381) and Benzothiophene Class.[1][3] Retrieved from [Link][1][2]

Sources

- 1. Imlunestrant - Wikipedia [en.wikipedia.org]

- 2. chemprogroup.com [chemprogroup.com]

- 3. Arzoxifene - Wikipedia [en.wikipedia.org]

- 4. Prediction of the tissue-specificity of selective estrogen receptor modulators by using a single biochemical method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unique Ligand Binding Patterns Between Estrogen Receptor α and β Revealed by Hydrogen/Deuterium Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. LY 88074 CAS#: 177744-96-6 [m.chemicalbook.com]

- 10. Inhibitors & Agonists | DC Chemicals [dcchemicals.com]

- 11. LY88074 analog 1 - CAS:183060-99-3 - KKL Med Inc. [kklmed.com]

- 12. biomall.in [biomall.in]

- 13. clearsynth.com [clearsynth.com]

- 14. imlunestrant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Methodological & Application

Application Note: Preparation and Optimization of LY88074 Stock Solution (100 mg/mL)

Abstract & Compound Overview

This Application Note provides a rigorous protocol for the preparation of a 100 mg/mL stock solution of LY88074 . LY88074 is a potent, selective inhibitor of Stearoyl-CoA Desaturase-1 (SCD1) , a critical enzyme in lipid metabolism that catalyzes the rate-limiting step in the formation of monounsaturated fatty acids (MUFAs).[1]

Achieving a concentration of 100 mg/mL approaches the saturation limit for this compound class in standard organic solvents. Consequently, this protocol emphasizes solubility enhancement techniques (sonication, thermal activation) and critical quality control steps to prevent precipitation artifacts that could compromise downstream in vitro or in vivo data.[1]

Physicochemical Properties (Representative)

Note: LY88074 is often supplied as "LY88074 Analog 1" or similar benzothiophene derivatives.[1] Always verify the Molecular Weight (MW) on your specific Certificate of Analysis (CoA).

| Property | Value (Example) | Notes |

| Compound Name | LY88074 (Analog 1) | Benzothiophene derivative |

| Target | SCD1 (Stearoyl-CoA Desaturase-1) | Lipid metabolism modulation |

| Molecular Weight | 447.50 g/mol (Typical) | Verify specific batch MW |

| Formula | C₂₅H₂₁NO₅S | |

| Solubility (DMSO) | ~50–100 mg/mL | Requires optimization at high conc.[1][2] |

| Solubility (Water) | Insoluble | Do not use aqueous buffers for stock |

| Appearance | White to Off-white Solid | Crystalline powder |

Critical Pre-Formulation Assessment[1]

Solvent Selection

For a 100 mg/mL stock, Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory solvent.[1]

-